molecular formula C9H11N3 B6176157 1-azido-3-(propan-2-yl)benzene CAS No. 77721-44-9

1-azido-3-(propan-2-yl)benzene

Cat. No.: B6176157
CAS No.: 77721-44-9
M. Wt: 161.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-(propan-2-yl)benzene, with the CAS number 77721-44-9, is an organic azide compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . This compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle it with care, following all appropriate safety protocols. The compound must be stored in a dark place under an inert atmosphere, and it is recommended to be kept in a freezer at temperatures under -20°C to ensure its stability . The primary research value of this compound lies in its reactivity as a versatile building block in synthetic organic chemistry. The azide group ([N-]=[N+]=N) is a key functional group that participates efficiently in the Huisgen 1,3-dipolar cycloaddition, more commonly known as "click chemistry" . This reaction, particularly when catalyzed by copper (CuAAC), is highly reliable and is used to create 1,2,3-triazole linkages, which are valuable in constructing more complex molecular architectures. The presence of the isopropyl group (propan-2-yl) on the benzene ring adds steric and electronic influence, and can be leveraged to modulate the compound's lipophilicity in drug discovery research . Potential applications for this reagent include its use as a precursor in the synthesis of novel triazole-tethered imidazoquinolines, which have been explored for their immunopharmacological properties as Toll-like receptor 7 (TLR7) agonists . It also serves as a critical intermediate in the development of fluorescent probes, polymer materials, and bioconjugation strategies, where its aromatic azide structure facilitates specific and high-yielding coupling reactions.

Properties

CAS No.

77721-44-9

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Azido 3 Propan 2 Yl Benzene and Precursors

Classical Approaches to Aryl Azide (B81097) Synthesis

Traditional methods for the synthesis of aryl azides, including 1-azido-3-(propan-2-yl)benzene (B1280598), have been well-established, with the diazotization of aromatic amines being the most prominent.

Diazotization of Amines and Subsequent Azidation

The most common and direct method for the synthesis of this compound is the diazotization of the corresponding primary aromatic amine, 3-isopropylaniline (B1630885), followed by treatment with an azide source. exlibrisgroup.com This two-step, one-pot procedure first involves the conversion of the amino group into a diazonium salt, which is then displaced by an azide anion.

The precursor, 3-isopropylaniline, can be synthesized by the reduction of 3-isopropylnitrobenzene. A typical laboratory-scale preparation involves dissolving 3-isopropylnitrobenzene in aqueous ethanol (B145695) and reducing it with iron powder in the presence of a catalytic amount of hydrochloric acid. lscollege.ac.in After refluxing and subsequent workup including basification, steam distillation, and vacuum distillation, 3-isopropylaniline can be obtained with a boiling point of 117-118 °C at 18 mm Hg. lscollege.ac.in

The general mechanism for diazotization involves the reaction of the primary amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. rsc.org The resulting diazonium salt is then subjected to a nucleophilic substitution reaction with a source of azide ions, most commonly sodium azide, to yield the final aryl azide product. exlibrisgroup.comorganic-chemistry.org

Table 1: General Reaction Parameters for Diazotization-Azidation

ParameterTypical Conditions
Starting Material 3-Isopropylaniline
Diazotizing Agent Sodium Nitrite (NaNO₂) in aqueous acid
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Temperature 0-5 °C (to ensure stability of the diazonium salt)
Azide Source Sodium Azide (NaN₃)

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the regioselective formation of the desired product. Key parameters to control include temperature, the choice of diazotizing agent, and the acid used.

Maintaining a low temperature, typically between 0 and 5 °C, is critical during the diazotization step to prevent the premature decomposition of the often-unstable diazonium salt. askfilo.com The choice of diazotizing agent can also influence the reaction outcome. While sodium nitrite in aqueous acid is traditional, other reagents like tert-butyl nitrite can be used, particularly in non-aqueous conditions. rsc.orgresearchgate.net The use of p-toluenesulfonic acid (p-TsOH) in conjunction with sodium nitrite can lead to the formation of more stable arenediazonium tosylate salts, which can be isolated and reacted in a separate step, potentially leading to cleaner reactions and higher yields. organic-chemistry.orgicrc.ac.ir The molar ratio of the amine to the diazotizing agent and acid is also a key factor to optimize for complete conversion. tpu.ru

The choice of the counter-ion also plays a crucial role in the stability of the diazonium salt. Salts with non-nucleophilic and larger counter-ions, such as tetrafluoroborates (BF₄⁻) and tosylates (TsO⁻), exhibit greater thermal stability and can often be isolated as solids. tpu.ruorganic-chemistry.orgnih.gov This increased stability allows for more controlled subsequent reactions. Despite their stability, these salts remain highly reactive towards nucleophiles like the azide ion, readily undergoing the desired substitution to form the aryl azide. tpu.ruorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) with Azide Sources

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the introduction of an azide group onto an aromatic ring. This reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile, in this case, the azide ion. nih.gov

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. unicam.itrsc.orgbroadpharm.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that is formed during the reaction. The isopropyl group in this compound is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, a direct SNAr reaction on a precursor like 3-halo-isopropylbenzene with sodium azide is expected to be very slow or not occur at all under standard conditions.

However, if the aromatic ring were to contain a strong electron-withdrawing group in addition to the isopropyl group, such as a nitro group, the SNAr pathway could become feasible. For instance, a hypothetical precursor like 1-fluoro-3-isopropyl-4-nitrobenzene could potentially undergo SNAr with sodium azide, where the nitro group would activate the ring for the substitution of the fluorine atom.

Table 2: Factors Influencing SNAr Reactions

FactorInfluence on Reaction Rate
Substituents on the Ring Strong electron-withdrawing groups (e.g., -NO₂) are required to activate the ring.
Position of Substituents Activating groups must be ortho or para to the leaving group.
Leaving Group The rate of reaction is typically F > Cl > Br > I.
Nucleophile A strong nucleophile, such as the azide ion (N₃⁻), is necessary.

Transition Metal-Catalyzed Azidation Protocols

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of aryl azides. These methods often involve the cross-coupling of an aryl halide or pseudohalide with an azide source, catalyzed by a transition metal complex.

Palladium- and copper-based catalysts are the most commonly employed for this transformation. For example, palladium-catalyzed reactions can convert aryl bromides and iodides into the corresponding aryl amides in a cascade azidation/carbonylation process using sodium azide. exlibrisgroup.comnih.govresearchgate.net Copper-catalyzed "click" reactions, while famous for the cycloaddition of azides and alkynes, have their roots in the copper-catalyzed synthesis of aryl azides from aryl halides. nih.govresearchgate.netrsc.orggoogle.com The Sandmeyer reaction, a classic method for converting diazonium salts to aryl halides, can also be adapted for azidation, often using copper(I) salts as catalysts to facilitate the substitution. lscollege.ac.inorganic-chemistry.orgwikipedia.orgbyjus.comnih.gov

A potential synthetic route to this compound using this methodology would involve the reaction of a 3-halo-isopropylbenzene (e.g., 3-bromo- (B131339) or 3-iodo-isopropylbenzene) with sodium azide in the presence of a suitable copper or palladium catalyst and ligand.

Table 3: Overview of Transition Metal-Catalyzed Azidation

Catalyst SystemSubstrateAzide SourceGeneral Conditions
Palladium-based 3-Bromo- or 3-Iodo-isopropylbenzeneSodium Azide (NaN₃)Requires a suitable phosphine (B1218219) ligand and base.
Copper-based 3-Bromo- or 3-Iodo-isopropylbenzeneSodium Azide (NaN₃)Often requires a ligand and proceeds under milder conditions than uncatalyzed reactions.

Advanced and Green Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on the development of methodologies that are not only efficient but also safer and more environmentally friendly. These "green" approaches are being applied to the synthesis of aryl azides to mitigate the hazards associated with traditional methods.

One of the primary safety concerns in the synthesis of aryl azides is the handling of potentially explosive diazonium salts and sodium azide. Continuous flow chemistry offers a significant advantage in this regard. askfilo.comtpu.ruwikipedia.orgruc.dk In a flow reactor, small quantities of reagents are continuously mixed and reacted, minimizing the accumulation of hazardous intermediates. unicam.itrsc.orgnih.gov This allows for better temperature control and safer handling of exothermic reactions like diazotization. A flow process for the synthesis of this compound would involve pumping a solution of 3-isopropylaniline and an acid to mix with a stream of a diazotizing agent, followed by the introduction of a sodium azide solution in a subsequent reactor coil. tpu.ruscispace.com

Ultrasound-assisted synthesis is another green chemistry technique that can enhance reaction rates and yields. organic-chemistry.orgnih.govresearchgate.netacs.orgnsf.gov Sonication can promote the diazotization of anilines and subsequent reactions, often leading to shorter reaction times and milder conditions compared to conventional methods. researchgate.net The application of ultrasound could potentially improve the efficiency of the synthesis of this compound from 3-isopropylaniline.

Furthermore, research into alternative, greener reagents is ongoing. For example, methods are being developed to synthesize aryl azides from diazonium salts using hydroxylammonium chloride, which avoids the direct use of sodium azide in the final step. nih.govacs.org

One-Pot Synthesis Techniques

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. The conversion of aromatic amines to aryl azides is a common transformation that can be achieved through various one-pot procedures.

A prevalent method involves the in situ generation of a diazonium salt from an aniline (B41778), followed by its reaction with an azide source. For the synthesis of this compound, this would commence with 3-isopropylaniline. A widely adopted procedure utilizes tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (B126382) (TMSN₃) under mild conditions. acs.orgorganic-chemistry.org In a typical reaction, the aniline is dissolved in a solvent like acetonitrile (B52724) and cooled, after which t-BuONO and TMSN₃ are added. The reaction proceeds smoothly to yield the corresponding aryl azide in high yields. acs.org This method is advantageous due to its operational simplicity and the avoidance of isolating the potentially hazardous diazonium salt intermediate. organic-chemistry.org

Another effective one-pot method involves diazotization using sodium nitrite (NaNO₂) in an acidic medium, followed by the addition of sodium azide (NaN₃). organic-chemistry.orgamazonaws.com A variation of this classical approach employs p-toluenesulfonic acid (p-TsOH) to form thermally stable and water-soluble arenediazonium tosylates, which react instantly with sodium azide in water at room temperature. organic-chemistry.org This technique is noted for its simplicity, safety, and the ability to produce clean products often without the need for purification. organic-chemistry.org The reaction is broadly applicable to anilines with both electron-donating and electron-withdrawing groups. organic-chemistry.org

A further refinement involves the use of sodium nitrite and hydrazine (B178648) hydrate. amazonaws.com This single-step procedure can convert aromatic amines into their corresponding azides in a short time frame. The reaction is believed to proceed via the in situ formation of an azide ion from the reaction between sodium nitrite and hydrazine hydrate, which then displaces the diazonium group formed from the aniline. amazonaws.com

The following table summarizes representative one-pot synthesis conditions for converting various anilines to aryl azides, which are analogous to the synthesis of this compound from 3-isopropylaniline.

Precursor (Aniline)ReagentsSolventConditionsYield (%)
Anilinet-BuONO, TMSN₃Acetonitrile0 °C to RT93
4-Isopropylanilinet-BuONO, TMSN₃Acetonitrile0 °C to RT, 1h96
3-Methoxyanilinet-BuONO, TMSN₃Acetonitrile4 °C, 1h88
AnilineNaNO₂, p-TsOH, NaN₃WaterRoom TempHigh
AnilineNaNO₂, Hydrazine HydrateDichloromethaneRoom Temp, 30 min90

This table is generated based on data from analogous reactions and serves as a reference for the synthesis of this compound. organic-chemistry.orgacs.orgamazonaws.comamazonaws.com

Use of Organotin Azides and Recoverable Reagents

To address safety and waste concerns associated with traditional azide reagents, organotin azides have been explored as effective and recoverable alternatives. Tributyltin azide, in conjunction with an acid like p-toluenesulfonic acid, can be used to convert aryl amines to aryl azides in moderate to high yields at room temperature. A significant advantage of this methodology is the potential for recovery and reuse of the tin-containing reagents.

Further innovation in this area includes the development of insoluble polymer-supported organotin azides. These solid-phase reagents offer a practical approach to the one-pot diazotization and azidodediazoniation of aromatic amines. researchgate.net The polymer support simplifies the workup process, as the reagent can be removed by simple filtration, and the excess tributylstannyl azide can be recovered from the filtrate. This approach combines the high reactivity of organotin azides with the benefits of solid-phase synthesis, leading to good yields under mild conditions. researchgate.net

Azide SourcePrecursorConditionsKey Advantage
Tributyltin azideAryl aminesp-Toluenesulfonic acid, RTReusable azide source
Polymer-supported organotin azideAryl aminesDimethylformamide (DMF), RTFacile purification and reagent recovery

This table highlights the use of organotin azides in aryl azide synthesis. researchgate.net

Flow Chemistry Applications in Aryl Azide Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, particularly for reactions involving potentially hazardous intermediates or reagents, such as organic azides. cam.ac.uk The use of continuous flow reactors offers enhanced safety by minimizing the volume of reactive species at any given time, precise control over reaction parameters like temperature and residence time, and the potential for straightforward scaling-up. beilstein-journals.org

The synthesis of aryl azides from the corresponding anilines is well-suited for flow chemistry. A typical setup involves pumping a solution of the aromatic amine and a diazotizing agent (e.g., tert-butyl nitrite) through a tube reactor where they mix with a solution of an azide source (e.g., TMSN₃). The reaction occurs within the reactor, and the product stream is collected at the outlet. This method allows for the safe generation and immediate use of aryl azides in subsequent multi-step syntheses without isolation. cam.ac.ukrsc.orgsemanticscholar.org

Another flow chemistry approach utilizes monolithic or packed-bed reactors containing an immobilized azide reagent, such as an azide exchange resin. cam.ac.uk A solution of a precursor, like a diazonium salt, is passed through the reactor, where the transformation to the aryl azide occurs. This technique simplifies purification, as the excess reagent is contained within the solid support. cam.ac.uk Flow systems have been successfully applied to generate a variety of aryl azides, which can then be used in further transformations like Staudinger aza-Wittig reactions or photochemical rearrangements. beilstein-journals.orgrsc.org

Flow Chemistry TechniquePrecursorReagents/SetupAdvantages
Continuous Stirred-Tank Reactors (CSTRs) or Tube ReactorsAryl aminesDiazotizing agent (e.g., t-BuONO), Azide source (e.g., TMSN₃)Enhanced safety, precise control, scalability
Packed-Bed/Monolithic ReactorsAryl diazonium saltsImmobilized azide reagent (e.g., azide exchange resin)Simplified purification, contained reagent

This table summarizes flow chemistry approaches for aryl azide synthesis. cam.ac.ukrsc.org

Mechanistic Investigations of 1 Azido 3 Propan 2 Yl Benzene Transformations

Nitrene Formation and Reactivity from Aryl Azides

Aryl azides are versatile precursors for generating aryl nitrenes, which are neutral, monovalent nitrogen species with a sextet of electrons. mit.educaltech.edudigimat.in The general process involves the extrusion of a molecule of dinitrogen (N₂) from the azide (B81097) group. mit.educaltech.edu The resulting nitrene is a highly reactive intermediate that can engage in a variety of intramolecular and intermolecular reactions. slideshare.net For 1-azido-3-(propan-2-yl)benzene (B1280598), the presence of the electron-donating isopropyl group at the meta position can influence the stability and reactivity of the resulting nitrene intermediate.

Photolysis, or the use of light to induce chemical reactions, is a common and effective method for generating aryl nitrenes from aryl azides at low temperatures. d-nb.info The absorption of UV light by the azide provides the necessary energy to break the N-N₂ bond, releasing molecular nitrogen and forming the aryl nitrene. nih.gov

Upon photolysis, the aryl azide initially forms a singlet nitrene, a species where the two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital. purdue.eduacs.org This singlet state is typically short-lived and can undergo rapid reactions. acs.org Alternatively, the singlet nitrene can undergo intersystem crossing (ISC) to form the more stable triplet nitrene. purdue.edunih.gov In the triplet state, which is the ground state for most aryl nitrenes, the two non-bonding electrons have parallel spins and occupy different orbitals, giving the species diradical character. digimat.inacs.org

The chemical behavior of the two spin states is distinct. Singlet nitrenes often participate in concerted, stereospecific reactions, while triplet nitrenes exhibit stepwise, radical-type reactivity. digimat.inslideshare.net The balance between these two intermediates, and thus the final product distribution, can be influenced by factors such as temperature and the presence of sensitizers. acs.orgnih.gov

Nitrene StateElectron ConfigurationTypical Reactivity
Singlet Non-bonding electrons are paired in one orbital.Concerted reactions (e.g., ring expansion, insertion), stereospecific.
Triplet Non-bonding electrons are unpaired in different orbitals.Stepwise, radical-type reactions (e.g., hydrogen abstraction, dimerization).

A characteristic reaction of singlet aryl nitrenes is intramolecular rearrangement, most notably ring expansion. nih.govrwth-aachen.de The process is believed to proceed through a highly strained bicyclic intermediate known as a benzazirine. nih.gov This intermediate rapidly rearranges to a seven-membered ring system, a didehydroazepine, which can then be trapped by nucleophiles to form substituted azepines. d-nb.infonih.gov For this compound, this pathway would lead to an isopropyl-substituted azepine derivative. The position of the substituent can direct the mode of cyclization and influence the regioselectivity of the final product. rwth-aachen.de While less common, other rearrangements leading to species like azirinones can also occur.

Heating aryl azides provides an alternative method for nitrene generation. mit.educaltech.edu Thermal decomposition also results in the loss of dinitrogen to yield the corresponding aryl nitrene. researchgate.net This method typically requires higher temperatures than photolysis. The initially formed singlet nitrene can readily convert to the triplet state, and the high-temperature conditions can sometimes favor reaction pathways initiated by the triplet nitrene, such as hydrogen abstraction or dimerization to form azo compounds. nih.gov

Transition metal catalysts offer a powerful means to control the reactivity of nitrenes derived from aryl azides. nih.govnih.gov In these reactions, the azide coordinates to a metal center, which facilitates the extrusion of N₂ to form a metal-nitrene (or metal-imido) intermediate. mit.edursc.org This approach allows for nitrene transfer reactions to occur under milder conditions than thermolysis and can provide greater selectivity than photolysis. nih.gov A variety of metals, including rhodium, ruthenium, copper, silver, and iron, have been shown to be effective catalysts. nih.govhomkat.nlnih.gov

The ligands coordinated to the metal center are critical in dictating the outcome of metal-catalyzed nitrene transfer reactions. homkat.nl The steric and electronic properties of the ligands modulate the reactivity of the metal-nitrene intermediate, influencing its stability and controlling the selectivity of the subsequent bond-forming step. acs.org By carefully choosing the ligand set, chemists can direct reactions toward specific products, achieving high levels of chemo-, regio-, and even enantioselectivity. nih.gov For example, bulky ligands can sterically hinder certain reaction pathways, while chiral ligands can be used to induce asymmetry in the formation of new stereocenters. acs.org The ability to tune the catalyst's properties by modifying ligands is a cornerstone of modern synthetic methodology. nih.gov

The table below provides illustrative examples of how changing the metal and ligand can influence the outcome of a hypothetical nitrene transfer reaction.

CatalystLigandReaction TypeSelectivity Outcome
[Rh₂(OAc)₄]Chiral CarboxamidateIntramolecular C-H AminationHigh Enantioselectivity
[Cu(OTf)]₂·C₆H₆Bis(oxazoline)Intermolecular AziridinationGood Diastereoselectivity
[Ag(OTf)]Bidentate N,N-donorC-H Insertion vs. AziridinationTunable by Ag:Ligand Ratio acs.org
[Fe(TPP)Cl]PorphyrinNitrene Dimerization (Azoarene formation)Favored for certain azides nsf.gov

Metal-Catalyzed Nitrene Formation and Reactivity

Intramolecular C–H Amination Reactions

Intramolecular C–H amination is a powerful synthetic strategy for constructing nitrogen-containing heterocycles by forming a C–N bond at an unactivated C(sp³)–H site within the same molecule. rsc.org For an aryl azide like this compound to undergo this reaction, it must be derivatized with an alkyl chain containing C–H bonds at a sterically accessible position, typically one that allows for the formation of a thermodynamically stable five- or six-membered ring.

The mechanism of these transformations is generally catalyzed by transition metals, such as rhodium, ruthenium, or cobalt, and often proceeds through a highly reactive metal-nitrene or metal-nitrenoid intermediate. nih.govrsc.org The process typically begins with the coordination of the azide to the metal catalyst, followed by the extrusion of dinitrogen (N₂) gas to form the metal-nitrene species. This electrophilic intermediate then inserts into a proximate C–H bond.

Alternatively, some catalytic systems may operate through a stepwise radical pathway without the formation of a discrete high-valent metal nitrene. nih.govnih.gov In such cases, a metalloradical complex can activate the azide, leading to hydrogen atom abstraction from the alkyl chain, followed by radical recombination to form the C–N bond. nih.gov The regioselectivity of the C–H insertion is influenced by several factors, including the stability of the resulting ring, the bond strength of the C–H bond (tertiary > secondary > primary), and the steric environment imposed by the catalyst's ligand sphere.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The most characteristic reaction of azides, including this compound, is the 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgnih.gov In this pericyclic reaction, the 1,3-dipole (the azide) reacts with a π-system, known as a dipolarophile, to form a five-membered heterocyclic ring in a concerted fashion where all atoms are incorporated into the final product. nih.govthieme-connect.de This reaction class is valued for its high efficiency, broad substrate scope, and formation of stable products.

Reaction with Alkynes to Form 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to produce a 1,2,3-triazole is arguably the most prominent example of a click reaction. wikipedia.orgwikipedia.org The thermal, uncatalyzed version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.org To overcome these limitations, catalyzed versions have been developed that offer significant rate acceleration and exquisite regiocontrol.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used transformation that exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The reaction proceeds with terminal alkynes and is characterized by its operational simplicity, high yields, and tolerance of a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.orgnih.gov

The mechanism is not a concerted cycloaddition but involves a stepwise pathway. First, the copper(I) ion coordinates with the terminal alkyne to form a copper acetylide intermediate. This complex then reacts with the azide, in this case, this compound, through a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst. organic-chemistry.org

ParameterTypical ConditionReference
Catalyst Source CuSO₄·5H₂O with Sodium Ascorbate, or Cu(I) salts (e.g., CuI, CuBr) wikipedia.orgnih.gov
Solvent Aqueous mixtures (e.g., t-BuOH/H₂O), DMSO, DMF, THF organic-chemistry.orgbeilstein-journals.org
Temperature Room temperature to moderate heating (e.g., 25-80 °C) organic-chemistry.org
Ligands (Optional) Tris(triazolyl)methyl)amine (TBTA) to stabilize Cu(I) and accelerate the reaction nih.gov
Regioselectivity Exclusively 1,4-disubstituted triazole organic-chemistry.org

As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.org A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. thieme-connect.denih.gov The most common catalysts are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This step determines the regioselectivity, where the terminal nitrogen of the azide bonds to the more sterically accessible or electronically favored alkyne carbon. The cycle is completed by reductive elimination from this intermediate, which releases the triazole product and regenerates the active ruthenium catalyst. organic-chemistry.org

FeatureCuAACRuAAC
Regioisomer 1,4-disubstituted1,5-disubstituted
Alkyne Substrate Terminal onlyTerminal and Internal
Catalyst Copper(I)Ruthenium(II) (e.g., [Cp*RuCl] complexes)
Proposed Intermediate Copper acetylideSix-membered ruthenacycle

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. thieme-connect.de The reaction's driving force comes from the high degree of ring strain in a cyclic alkyne, typically a cyclooctyne (B158145) derivative. nih.gov This strain is released upon the formation of the fused, more stable triazole ring system, leading to a significant acceleration of the reaction rate that allows it to proceed readily at physiological temperatures without a metal catalyst. thieme-connect.denih.gov

This method is particularly valuable in biological contexts where the potential toxicity of metal catalysts is a concern. thieme-connect.de The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DBCO) would proceed spontaneously to form the corresponding triazole product. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. nih.govnih.gov

CycloalkyneAbbreviationKey FeaturesReference
DibenzocyclooctynolDIBOHigh reactivity, accessible synthesis. nih.gov
DibenzoazacyclooctyneDIBACHigh reactivity, often faster than BCN. nih.gov
BicyclononyneBCNHighly strained and reactive, compact structure. nih.gov
AzadibenzocyclooctyneADIBO / DBCOExcellent stability and high reactivity, widely used. baseclick.eu

Reaction with Other Dipolarophiles (e.g., Enamines, Nitriles, Carbonyl Compounds)

While alkynes are the most common dipolarophiles for reactions with azides, other unsaturated functional groups can also participate in 1,3-dipolar cycloadditions.

Enamines: Enamines, which are formed from the reaction of a ketone or aldehyde with a secondary amine, can act as electron-rich dipolarophiles. masterorganicchemistry.com The reaction of an aryl azide like this compound with an enamine proceeds via a [3+2] cycloaddition to form an unstable triazoline intermediate. This intermediate can then either be isolated or, more commonly, eliminate the amine moiety to yield a 1,2,3-triazole. nsf.gov The reaction rate is significantly enhanced for electron-deficient aryl azides. nsf.gov

Nitriles: The cycloaddition of an azide with a nitrile (R-C≡N) is a well-established method for the synthesis of tetrazoles, which are five-membered rings containing four nitrogen atoms. acs.org This transformation can be catalyzed by Lewis acids such as zinc or tin salts, which activate the nitrile toward nucleophilic attack by the azide. acs.org The mechanism can be viewed as either a concerted [3+2] cycloaddition or a stepwise process involving the initial addition of the azide anion to the nitrile carbon, followed by cyclization. acs.org

Carbonyl Compounds: Direct cycloaddition of azides to the C=O double bond of simple aldehydes and ketones is generally unfavorable. However, the reaction can proceed with activated carbonyl species. For example, under basic conditions, an aldehyde can form an enolate, which serves as the electron-rich dipolarophile. The enolate reacts with an aryl azide in a cycloaddition to form a 5-hydroxytriazoline intermediate. rsc.org This intermediate is often unstable and can be induced to rearrange, with the extrusion of N₂, to form an amide. rsc.org Similarly, β-dicarbonyl compounds, which have a significant enol content, can react with aryl azides, where the C=C bond of the enol form acts as the dipolarophile to yield substituted triazoles. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in Cycloadditions

The 1,3-dipolar cycloaddition reaction is a cornerstone of the chemical reactivity of azides. For this compound, its reaction with unsymmetrical alkenes and alkynes can theoretically lead to different regioisomers and stereoisomers. The outcome of these reactions is governed by a combination of electronic and steric factors, as well as the reaction conditions, including the use of catalysts.

In the absence of a catalyst, the thermal cycloaddition of aryl azides with alkynes, known as the Huisgen cycloaddition, often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The regioselectivity can be influenced by the electronic nature of the substituents on both the azide and the dipolarophile. For this compound, the isopropyl group is a weak electron-donating group, which can have a modest influence on the frontier molecular orbitals (FMOs) of the azide, thereby affecting the regiochemical outcome.

Catalysis plays a pivotal role in controlling the regioselectivity of these cycloadditions. Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are well-established for exclusively yielding 1,4-disubstituted 1,2,3-triazoles. Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) direct the reaction to form the 1,5-disubstituted regioisomer. commonorganicchemistry.com

The stereoselectivity of the cycloaddition becomes relevant when this compound reacts with substituted alkenes. The reaction is generally concerted and suprafacial with respect to the alkene, meaning that the stereochemistry of the alkene is retained in the resulting triazoline product. For instance, a cis-alkene will yield a cis-substituted triazoline, and a trans-alkene will produce a trans-substituted triazoline.

DipolarophileCatalystMajor Product(s)RegioselectivityStereoselectivity
Terminal Alkyne (e.g., Phenylacetylene)None (Thermal)Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazolesLowNot Applicable
Terminal Alkyne (e.g., Phenylacetylene)Copper(I)1-(3-isopropylphenyl)-4-phenyl-1H-1,2,3-triazoleHigh (1,4-isomer)Not Applicable
Terminal Alkyne (e.g., Phenylacetylene)Ruthenium(II)1-(3-isopropylphenyl)-5-phenyl-1H-1,2,3-triazoleHigh (1,5-isomer)Not Applicable
cis-Alkene (e.g., cis-Cyclooctene)None (Thermal)cis-fused TriazolineHighHigh (Retained)
trans-Alkene (e.g., trans-Cyclooctene)None (Thermal)trans-fused TriazolineHighHigh (Retained)
Rearrangements of Cycloaddition Products (e.g., Triazolines to Amidines)

The primary cycloadducts from the reaction of azides with certain alkenes, known as Δ²-triazolines, can be unstable and undergo further transformations. A notable rearrangement is the conversion of these triazolines into amidines with the extrusion of dinitrogen (N₂). This transformation is particularly common for triazolines derived from enamines or enol ethers.

Other Significant Reactions of the Azido (B1232118) Group

Beyond cycloadditions, the azido group of this compound can participate in a variety of other important chemical transformations.

Staudinger Reaction and Aza-Wittig Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane (also known as an aza-ylide). chem-station.com This reaction proceeds through the initial formation of a phosphazide (B1677712) intermediate, which then loses N₂ to yield the iminophosphorane. For this compound, this reaction would produce N-(3-isopropylphenyl)triphenylphosphorane. Mechanistic studies have shown that electron-donating groups on the phosphine and electron-withdrawing groups on the aryl azide can accelerate the reaction. nih.gov

These iminophosphoranes are valuable synthetic intermediates. In the aza-Wittig reaction, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine and triphenylphosphine oxide. wikipedia.org This reaction provides a versatile method for the synthesis of C=N double bonds.

ReactantReactionProduct
TriphenylphosphineStaudinger ReactionN-(3-isopropylphenyl)triphenylphosphorane
N-(3-isopropylphenyl)triphenylphosphorane + BenzaldehydeAza-Wittig ReactionN-benzylidene-3-isopropylaniline

Curtius Rearrangement Derivatives

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of N₂. nih.govwikipedia.org To apply this to this compound, one would first need to prepare the corresponding 3-isopropylbenzoyl azide. This can be achieved by treating 3-isopropylbenzoyl chloride with an azide source, such as sodium azide.

Upon heating, 3-isopropylbenzoyl azide would undergo the Curtius rearrangement to yield 3-isopropylphenyl isocyanate. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to give 3-isopropylaniline (B1630885). Reaction with an alcohol yields a carbamate, and reaction with an amine produces a urea (B33335) derivative. A key feature of the Curtius rearrangement is that the migration of the aryl group occurs with complete retention of its position on the ring. nih.govmasterorganicchemistry.com

Reduction to Anilines

The reduction of the azido group is a fundamental transformation that provides access to the corresponding primary amine. This compound can be efficiently reduced to 3-isopropylaniline using various methods.

Catalytic hydrogenation is a common and effective method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents can also be employed, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The Staudinger reaction, followed by hydrolysis of the intermediate iminophosphorane, also serves as a mild method for the reduction of azides to amines. chem-station.com

ReagentProduct
H₂, Pd/C3-Isopropylaniline
LiAlH₄3-Isopropylaniline
1. PPh₃, 2. H₂O3-Isopropylaniline

Redox Reactions and Nitrene Coupling

The azido group can be involved in redox reactions, often through the formation of a highly reactive nitrene intermediate. Photolysis or thermolysis of this compound can lead to the extrusion of N₂ and the formation of 3-isopropylphenylnitrene.

Nitrenes are electron-deficient species and can exist in either a singlet or triplet state, each exhibiting distinct reactivity. Singlet nitrenes can undergo C-H insertion reactions or react with alkenes to form aziridines in a stereospecific manner. Triplet nitrenes behave more like diradicals and can undergo hydrogen abstraction or other radical-type reactions.

In the absence of other trapping agents, the generated 3-isopropylphenylnitrene can undergo coupling reactions. Dimerization of the nitrene can lead to the formation of the corresponding azo compound, 1,2-bis(3-isopropylphenyl)diazene. Further reactions of the nitrene can also lead to the formation of complex polymeric materials. The specific outcome of these reactions is highly dependent on the reaction conditions, including the presence of catalysts, trapping agents, and the solvent.

Advanced Spectroscopic and Structural Elucidation of 1 Azido 3 Propan 2 Yl Benzene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A full suite of one-dimensional and two-dimensional experiments provides a complete picture of the atomic connectivity in 1-azido-3-(propan-2-yl)benzene (B1280598).

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isopropyl group and the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of both the electron-donating isopropyl group and the electron-withdrawing azide (B81097) group. chemistryviews.orgresearchgate.net The aromatic region, typically between 6.5 and 8.0 ppm, will display a complex pattern for the four protons on the disubstituted ring. ucalgary.ca

The isopropyl group will present two signals:

A septet for the methine proton (-CH), shifted downfield due to its proximity to the aromatic ring.

A doublet for the six equivalent methyl protons (-CH₃), which are coupled to the methine proton.

The aromatic protons (H-2, H-4, H-5, H-6) will exhibit splitting patterns based on their coupling with adjacent protons (ortho, meta, and para couplings). wisc.edu Typical ortho coupling constants (³J) are in the range of 7–10 Hz, while meta couplings (⁴J) are smaller, around 2–3 Hz. wisc.edu This results in a complex but interpretable pattern.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.15t (triplet) or s (singlet)J ≈ 2 Hz
H-4~6.90ddd (doublet of doublet of doublets)J ≈ 8, 2, 1 Hz
H-5~7.25t (triplet)J ≈ 8 Hz
H-6~6.85ddd (doublet of doublet of doublets)J ≈ 8, 2, 1 Hz
H-7 (CH)~2.90sept (septet)J ≈ 7 Hz
H-8 (CH₃)~1.25d (doublet)J ≈ 7 Hz

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are predicted based on the known substituent effects of the isopropyl and azide groups on the benzene (B151609) ring. nih.govsemanticscholar.org The spectrum is expected to show eight distinct signals: two for the aliphatic isopropyl group and six for the aromatic carbons (two quaternary and four methine).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-N₃)~140
C-2 (CH)~115
C-3 (C-CH(CH₃)₂)~151
C-4 (CH)~123
C-5 (CH)~129
C-6 (CH)~119
C-7 (-C H(CH₃)₂)~34
C-8 (-CH(C H₃)₂)~24

¹⁵N NMR spectroscopy is a specialized technique that is exceptionally useful for characterizing nitrogen-containing functional groups like azides. nih.govsemanticscholar.org The linear azide group (Nα-Nβ-Nγ) gives rise to three distinct signals, each with a characteristic chemical shift range, providing definitive evidence for its presence. nih.gov The nitrogen atom directly attached to the aromatic ring is denoted as Nα, the central nitrogen as Nβ, and the terminal nitrogen as Nγ. znaturforsch.com The chemical shifts are highly sensitive to the electronic environment. nih.gov

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Aryl Azides

Nitrogen AtomTypical Chemical Shift Range (δ, ppm, referenced to CH₃NO₂)
Nα (C-N =N=N)-130 to -150
Nβ (C-N=N =N)-20 to -30
Nγ (C-N=N=N )-70 to -90

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, key correlations would be observed between the isopropyl methine proton (H-7) and the methyl protons (H-8). Within the aromatic system, cross-peaks would confirm the connectivity between adjacent protons, such as H-4 with H-5, and H-5 with H-6. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edupressbooks.pub It allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the aromatic proton at ~7.25 ppm (H-5) would show a cross-peak with the aromatic carbon at ~129 ppm (C-5), and the methyl protons at ~1.25 ppm (H-8) would correlate to the aliphatic carbon at ~24 ppm (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu It is crucial for establishing the connectivity between different fragments of the molecule. Key expected HMBC correlations for this compound include:

From the isopropyl methyl protons (H-8) to both the isopropyl methine carbon (C-7, ²J) and the aromatic carbon C-3 (³J), confirming the attachment of the isopropyl group.

From the aromatic proton H-2 to carbons C-4 and C-6 (³J), and to the quaternary carbon C-1 (²J).

From the aromatic proton H-4 to carbons C-2 and C-6 (³J), and to the quaternary carbon C-3 (²J).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. vscht.cz

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (-N₃) group. nih.govresearchgate.net This absorption occurs in a relatively uncongested region of the spectrum, making it an unmistakable indicator of the azide functionality. For aryl azides, this band is consistently observed in the range of 2100 to 2130 cm⁻¹. nih.govacs.org

Table 4: Characteristic IR Absorption for the Azide Group

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Aryl Azide (-N₃)Asymmetric Stretch2100 - 2130Strong, Sharp

Aromatic C-H and C=C Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For aromatic compounds like this compound, specific regions of the IR spectrum are characteristic of the benzene ring's vibrations. The stretching frequencies of the carbon-hydrogen (C-H) and carbon-carbon (C=C) bonds within the aromatic ring are particularly diagnostic.

Aromatic C-H stretching vibrations typically appear at wavenumbers slightly higher than those for aliphatic C-H bonds, generally in the range of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to a set of characteristic absorptions, often appearing as a pair of bands in the 1625-1575 cm⁻¹ and 1525-1475 cm⁻¹ regions. uomustansiriyah.edu.iq The precise position and intensity of these bands can be influenced by the nature and position of substituents on the ring.

Table 1: Characteristic Aromatic Stretching Frequencies

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Variable, Sharp
Aromatic C=C Stretch 1625 - 1575 Variable, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which generates a molecular ion (M⁺˙) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution mass spectrometry provides nominal molecular weights, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of a compound.

For this compound, the molecular formula is C₉H₁₁N₃. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield an experimental mass that corresponds closely to this calculated value, thereby confirming the elemental composition of the molecule.

Table 2: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₉H₁₁N₃
Nominal Mass 161 u

Fragmentation Pathways of Aryl Azides and Isopropyl Substituent

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Aryl azides and alkyl-substituted benzene rings exhibit characteristic fragmentation behaviors.

The most prominent fragmentation pathway for aryl azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This neutral loss results in the formation of a highly reactive arylnitrene radical cation ([M-28]⁺˙). This fragment is often a very abundant peak in the mass spectrum. researchgate.net

The isopropyl substituent also directs fragmentation. A common pathway for compounds containing a benzyl-type structure, such as cumene (B47948) (isopropylbenzene), is the loss of a methyl radical (•CH₃), with a mass of 15 Da, to form a stable secondary benzylic cation. docbrown.info This [M-15]⁺ ion is often the most abundant fragment ion (the base peak). docbrown.info The loss of the entire isopropyl group as a propyl radical (•C₃H₇, 43 Da) can also occur, leading to a phenyl cation at m/z 77. docbrown.info

For this compound, the mass spectrum would be expected to show a combination of these pathways:

A molecular ion peak ([M]⁺˙) at m/z 161.

A significant peak at m/z 133, corresponding to the loss of N₂ ([M-28]⁺˙).

An abundant peak at m/z 146, resulting from the loss of a methyl radical ([M-15]⁺).

A fragment at m/z 118, from the loss of a methyl radical from the [M-28]⁺˙ ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity Formation Pathway
161 [C₉H₁₁N₃]⁺˙ Molecular Ion (M⁺˙)
146 [C₈H₈N₃]⁺ Loss of •CH₃ from isopropyl group
133 [C₉H₁₁]⁺˙ Loss of N₂ from molecular ion
118 [C₈H₈]⁺ Loss of •CH₃ from the [M-N₂]⁺˙ fragment

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional arrangement of atoms in 1-azido-3-(propan-2-yl)benzene (B1280598) are fundamental to its chemical character. Computational methods, particularly those rooted in quantum mechanics, can predict these features with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations are instrumental in determining the preferred conformation of the azide (B81097) group relative to the benzene (B151609) ring and the nature of the chemical bonds within the molecule.

Theoretical studies on similar aryl azides indicate that the azide group (–N₃) is generally coplanar with the aromatic ring to maximize resonance stabilization. The N-N-N bond angle within the azide moiety is typically close to 180 degrees, reflecting its linear character. The bonding between the nitrogen atom of the azide group and the carbon atom of the benzene ring exhibits partial double bond character due to electron delocalization between the azide's π system and the aromatic ring.

ParameterTypical Calculated Value for Aryl AzidesDescription
C-N Bond Length~1.40 ÅThe length of the bond connecting the azide group to the benzene ring.
N-N (central) Bond Length~1.24 ÅThe length of the bond between the first and second nitrogen atoms of the azide group.
N-N (terminal) Bond Length~1.14 ÅThe length of the bond between the second and third nitrogen atoms of the azide group.
C-N-N Bond Angle~115-120°The angle formed by the benzene carbon, the first nitrogen, and the second nitrogen.
N-N-N Bond Angle~170-180°The angle within the azide group, indicating near-linearity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de The MEP map is plotted on the molecular surface, where different colors represent different values of the electrostatic potential. researchgate.netresearchgate.netuni-muenchen.de

For this compound, the MEP analysis would reveal regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The terminal nitrogen atoms of the azide group are expected to be the most electron-rich region, displaying a strong negative potential. researchgate.net This makes the azide group a prime target for electrophiles and a key participant in cycloaddition reactions. researchgate.net

Conversely, the hydrogen atoms of the benzene ring and the isopropyl group will exhibit positive potential, indicating electron-deficient regions. The aromatic ring itself will show a π-electron cloud with a moderately negative potential above and below the plane of the ring. The MEP analysis provides a visual representation of how the electron-donating isopropyl group and the electron-withdrawing azide group modulate the electrostatic potential across the molecule, offering clues to its intermolecular interactions and chemical reactivity. researchgate.net

Reaction Mechanism and Transition State Analysis

Computational chemistry is particularly adept at elucidating the mechanisms of chemical reactions by mapping the energy landscape that connects reactants to products. For this compound, this is crucial for understanding its participation in key transformations like cycloadditions.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. scispace.comresearchgate.netresearchgate.net By mapping the PES for a reaction, chemists can identify the minimum energy pathways, transition states, and any intermediate species. scispace.comresearchgate.netresearchgate.net

For the [3+2] cycloaddition reactions that are characteristic of azides, PES mapping can reveal whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. Computational studies on similar reactions often show a concerted pathway where the two new sigma bonds are formed simultaneously, albeit sometimes asynchronously. nih.gov The PES for the reaction of this compound with an alkyne or alkene would detail the geometric changes as the reactants approach each other, pass through the transition state, and evolve into the triazole or triazoline product.

A key piece of information derived from the PES is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. yu.edu.jo By calculating the energy of the transition state relative to the reactants, computational methods can predict the activation energy. yu.edu.jo This, in turn, allows for the prediction of reaction rates, as a lower activation energy corresponds to a faster reaction.

For this compound, DFT calculations can be used to predict the activation energies for its cycloaddition reactions with various dipolarophiles. yu.edu.jo The electronic nature of the isopropyl group (weakly electron-donating) can influence the energy of the frontier molecular orbitals of the azide, which in turn affects the activation barrier. Comparing the calculated activation energies for reactions with different alkynes or alkenes can help in predicting the regioselectivity and stereoselectivity of the cycloaddition. yu.edu.jo

Reaction TypeTypical Calculated Activation Energy Range (kcal/mol)Factors Influencing Activation Energy
[3+2] Cycloaddition with unactivated alkene25-35Steric hindrance, orbital overlap, solvent effects.
[3+2] Cycloaddition with unactivated alkyne20-30Higher reactivity of alkynes compared to alkenes.
Strain-promoted azide-alkyne cycloaddition (SPAAC)10-20Ring strain of the cyclooctyne (B158145) dipolarophile.

The Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comeuropa.eu Within the framework of MEDT, the reactivity of this compound in cycloaddition reactions can be analyzed by examining the flow of electron density between the azide and the dipolarophile. mdpi.comeuropa.euresearchgate.netluisrdomingo.comnih.gov

MEDT analysis of the [3+2] cycloaddition would involve studying the global electron density transfer (GEDT) at the transition state. researchgate.net A significant GEDT value indicates a polar reaction mechanism. The theory also employs topological analysis of the electron localization function (ELF) to understand the step-by-step formation of new bonds along the reaction pathway. mdpi.comnih.gov This approach can provide a more detailed and nuanced picture of the bonding changes during the cycloaddition, clarifying whether the mechanism is truly concerted or involves very short-lived intermediates. mdpi.comeuropa.eu For aryl azides, MEDT studies often classify these reactions as zwitterionic-type, with the polarity being influenced by the substituents on both the azide and the dipolarophile. researchgate.netluisrdomingo.com

Influence of Isopropyl Substituent on Electronic Properties and Reactivity

Computational and theoretical studies provide significant insights into the molecular structure, electronic properties, and reactivity of aryl azides. For this compound, the isopropyl substituent at the meta position introduces distinct steric and electronic effects that modulate the characteristics of the phenylazide scaffold. These perturbations are critical in predicting the compound's behavior in various chemical transformations.

Steric and Electronic Effects of Alkyl Groups on Aryl Azides

The substitution of a hydrogen atom with an alkyl group on an aryl azide ring influences the molecule's underlying electronic framework and spatial arrangement. The nature, size, and position of the alkyl group dictate the extent of these effects.

The isopropyl group at the meta-position in this compound primarily exerts a weak positive inductive effect (+I). This effect involves the donation of electron density through the sigma (σ) bonds from the isopropyl group to the benzene ring. This donation slightly increases the electron density of the aromatic system. Unlike substituents at the ortho or para positions, a meta-substituent does not directly participate in resonance delocalization with the azide group. However, the inductive donation can still subtly influence the reactivity of the azide by altering the electron density of the entire ring system.

Sterically, the isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. While its placement at the meta-position avoids direct steric clash with the azide functional group, its size can influence the molecule's conformational preferences and its interactions with solvents or other reactants. This steric presence can affect the approach of reagents in bimolecular reactions and may influence the packing of molecules in the solid state.

PropertyPhenyl Azide4-Methylphenyl Azide (para)This compound (meta)
Substituent Effect Reference (H)Weak Electron-Donating (+I, +R)Weak Electron-Donating (+I)
Calculated Dipole Moment (Debye) ~1.5 - 1.6 D~1.8 - 1.9 D~1.6 - 1.7 D
Resonance Interaction with Azide Planar, full conjugationEnhanced conjugationMinimal direct resonance effect
Steric Influence on Azide Group MinimalMinimalMinor to moderate

Note: The data presented are illustrative, based on general principles of physical organic chemistry and computational findings for related substituted aryl systems. Exact values would require specific calculations for each molecule.

Predictive Modeling of Reactivity Profiles

Predictive modeling, primarily using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms and predicting the reactivity of aryl azides. nih.govscispace.com These computational methods can calculate key parameters such as transition state energies, activation energies (Ea), and frontier molecular orbital (HOMO-LUMO) energies, which collectively define a molecule's reactivity profile.

For this compound, DFT calculations can model its two primary reaction pathways:

Thermal Decomposition: The cleavage of the N-N bond to form a highly reactive nitrene intermediate and dinitrogen gas (N₂).

Cycloaddition Reactions: The [3+2] cycloaddition with alkynes or other dipolarophiles to form triazoles.

The electronic effect of the meta-isopropyl group, being weakly electron-donating, is predicted to have a modest influence on these reactions. In thermal nitrene formation, electron-donating groups can slightly destabilize the ground state of the aryl azide relative to the transition state, potentially lowering the activation energy for N₂ extrusion compared to phenyl azide. nih.gov

In the context of [3+2] cycloaddition reactions, the reactivity is governed by the energies of the frontier molecular orbitals (HOMO and LUMO) of the azide and the reacting partner. The electron-donating isopropyl group will raise the energy of the HOMO of the aryl azide. This change can affect the reaction rate depending on whether the reaction is HOMO(azide)-LUMO(dipolarophile) or LUMO(azide)-HOMO(dipolarophile) controlled. Molecular Electron Density Theory (MEDT) studies have shown that substitutions on the aryl azide can slightly modify the reaction conditions and regioselectivity in these cycloadditions. researchgate.net

CompoundSubstituent PositionElectronic EffectPredicted Relative Activation Energy (Ea) for Nitrene FormationPredicted HOMO Energy Level
Phenyl Azide -None (Reference)BaselineBaseline
1-Azido-4-nitrobenzene paraStrong Electron-WithdrawingHigherLower
1-Azido-4-methoxybenzene paraStrong Electron-DonatingLowerHigher
This compound metaWeak Electron-DonatingSlightly LowerSlightly Higher

Note: This table presents predicted trends based on established computational chemistry principles for substituent effects on aryl azide reactivity. The relative values are qualitative predictions.

Computational models, therefore, allow for a systematic evaluation of how the specific placement and nature of the isopropyl group tune the energetic barriers and orbital interactions that govern the chemical behavior of this compound.

Applications in Advanced Organic Synthesis and Materials Science

1-Azido-3-(propan-2-yl)benzene (B1280598) as a Versatile Building Block

The reactivity of the azide (B81097) group makes this compound a valuable building block for constructing complex molecular architectures. It participates in highly efficient and specific reactions, allowing for the controlled assembly of novel compounds.

Nitrogen-containing heterocycles are core structures in many pharmaceutically active compounds and functional materials. nih.govmdpi.com Aryl azides, such as this compound, are key precursors for synthesizing several classes of these important compounds. nih.gov

Triazoles: The most prominent application of organic azides is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. organic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high yield, reliability, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov This reaction specifically and reliably produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, it yields a triazole ring that covalently links the 3-isopropylphenyl group to the alkyne's substituent. nih.govorganic-chemistry.org

Table 1: Examples of 1,2,3-Triazole Synthesis via CuAAC Reaction

This compoundAlkyne ReactantResulting 1,4-Disubstituted-1,2,3-triazole Product
Phenylacetylene1-(3-isopropylphenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol
Ethynyltrimethylsilane1-(3-isopropylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Indazoles: The synthesis of the indazole ring system can also be approached using azide chemistry. One established method involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes. organic-chemistry.org Conceptually, a related pathway involves the thermal or photochemical decomposition of an appropriately substituted aryl azide to form a highly reactive nitrene. This nitrene can then undergo an intramolecular cyclization via C-H bond insertion to form the indazole ring. scispace.com Furthermore, synthetic routes have been patented where a sulfonic ester is reacted with a metal azide to produce an azido (B1232118) indazole, which serves as an intermediate for further functionalization. google.com

Benzisoxazoles: Benzisoxazoles can be synthesized via the [3+2] cycloaddition of nitrile oxides with arynes. organic-chemistry.orgresearchgate.net Both of these reactive intermediates can be generated in situ under mild conditions. organic-chemistry.org While not a direct cycloaddition involving the azide itself, the azide functional group is a well-known precursor for other nitrogen-containing reactive species. For instance, the photochemical cyclization of substituted 2-azidobenzoic acids is a known method for forming 2,1-benzisoxazol-3(1H)-ones, demonstrating the utility of the azide group in forming this heterocyclic core through N-O bond formation. beilstein-journals.org

The high efficiency and orthogonality of the click reaction make it ideal for sequential synthesis strategies. nih.gov Orthogonal reactions are those that can occur in the same reaction vessel without interfering with one another. This compound can be used as a building block in a multi-step synthesis where different parts of a target molecule are added in a specific order.

For example, a molecule containing both an alkyne and a different functional group (e.g., a thiol) can first be reacted with this compound via a CuAAC reaction. The resulting product, now containing the 3-isopropylphenyl-triazole moiety, can then undergo a subsequent, orthogonal reaction, such as a thiol-ene coupling, at the other functional site. nih.gov This modular approach allows for the precise and efficient assembly of highly complex molecules from simpler, functionalized precursors. researchgate.netmdpi.com

Table 2: Conceptual Framework for Sequential Molecule Assembly

StepReactant 1Reactant 2 (Bifunctional)Reaction TypeIntermediate/Product
1 This compoundAlkyne-Thiol LinkerClick Chemistry (CuAAC)3-isopropylphenyl-triazole-thiol
2 3-isopropylphenyl-triazole-thiolAlkene-Functionalized BiomoleculeThiol-Ene CouplingBiomolecule conjugated to the 3-isopropylphenyl-triazole moiety

Development of Functional Materials and Polymers

The azide group is instrumental in modifying and creating novel functional materials and polymers. By incorporating moieties like this compound, materials can be endowed with specific chemical and physical properties.

The introduction of azide groups into polymers creates "activatable" scaffolds that can be readily functionalized. This can be achieved either by synthesizing polymers from azide-containing monomers or by post-polymerization modification of an existing polymer. The resulting azide-functionalized polymer can then be used in click reactions to attach other molecules, such as fluorescent probes, bioactive ligands, or other polymer chains to create block copolymers. nih.gov

This strategy is a powerful tool for creating materials with precisely controlled architectures and functionalities. For example, an azide-bearing polymer scaffold can be reacted with various alkyne-functionalized molecules in a combinatorial fashion to generate a library of materials for screening purposes. researchgate.net

Modifying the surfaces of materials is crucial for applications in electronics, biotechnology, and sensor technology. Azide-alkyne click chemistry provides a robust method for covalently attaching molecules to a wide variety of surfaces. researchgate.netrug.nl

In one approach, a surface (such as a silicon wafer or polymer microsphere) is first treated to introduce alkyne groups. This "alkyne-activated" surface can then be exposed to a solution of this compound, which will "click" onto the surface, resulting in a layer of 3-isopropylphenyl groups. rug.nlcore.ac.uk This alters the surface properties, for example, by increasing its hydrophobicity.

Alternatively, perfluorophenyl azides (PFPAs) are used as photo- or thermo-activated linkers to functionalize surfaces that possess C-H bonds, such as organic polymers. nih.gov These linkers can be pre-functionalized with a molecule of interest and then grafted onto the surface, or the PFPA can be attached to the surface first, leaving a reactive azide group available for subsequent click reactions. nih.gov This allows for spatial control over surface modification, enabling the creation of patterned surfaces. nih.govresearchgate.net

Table 3: Methods for Surface Functionalization Using Azide Chemistry

SubstrateFunctionalization StrategyAttached MoleculePurpose/Application
Poly(divinylbenzene) MicrospheresThiol-ene reaction to attach an azide-thiol linker, followed by CuAAC. researchgate.netrug.nlAlkyne-functionalized poly(2-hydroxyethyl methacrylate) (pHEMA)Grafting polymer brushes to modify surface properties. researchgate.net
Silicon SurfacesSilanization to create an azide-terminated self-assembled monolayer (SAM). researchgate.netAlkyne-functionalized glycansCreating biocompatible surfaces for studying carbohydrate interactions. researchgate.net
Organic Polymer FilmsPhotoactivation of a perfluorophenyl azide (PFPA) derivative. nih.govAmine-containing proteins (via NHS ester on PFPA)Creating patterned protein microarrays for diagnostic assays. nih.gov

Future Research Directions and Methodological Innovations

Exploring Novel Catalytic Systems for Azide (B81097) Transformations

The transformation of the azide functional group is a cornerstone of its synthetic utility. Future research will likely focus on the development of novel catalytic systems to control the reactivity of aryl azides with greater precision and efficiency. While traditional methods often rely on thermal or photochemical activation, which can sometimes lead to a mixture of products, modern catalysis offers the potential for milder reaction conditions and enhanced selectivity.

Transition metal catalysis, in particular, holds promise for a variety of transformations. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of triazoles. Future work could explore the use of more sustainable and earth-abundant metals as catalysts for this and other azide-based reactions. Furthermore, the development of enantioselective catalytic systems could open up new avenues for the synthesis of chiral molecules from prochiral aryl azides.

Continuous Flow Synthesis and Process Intensification

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgrsc.orgsu.se This level of control can lead to higher yields, improved purity, and a significant reduction in reaction times. rsc.orgrsc.orgsu.se For the synthesis of a compound like 1-azido-3-(propan-2-yl)benzene (B1280598), a continuous flow process could involve the in-situ generation of the diazonium salt from 3-isopropylaniline (B1630885), immediately followed by its reaction with an azide source in a subsequent reactor. This approach minimizes the accumulation of potentially hazardous intermediates, thereby enhancing the safety of the process. scispace.comrsc.orgresearchgate.net

Moreover, continuous flow systems can be readily scaled up by operating the reactor for longer periods or by running multiple reactors in parallel, a concept known as "numbering-up." This scalability makes continuous flow an attractive methodology for the industrial production of aryl azides.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.govorganic-chemistry.orgnih.gov For aryl azides like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations, suggest optimal reaction conditions, and even propose entirely new synthetic routes. nih.govorganic-chemistry.orgnih.gov

These predictive models can significantly accelerate the research and development process by reducing the number of experiments required. For example, an ML model could be used to predict the regioselectivity of a reaction involving an aryl azide, or to identify the most effective catalyst for a specific transformation from a large library of potential candidates. As more high-quality experimental data becomes available, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool for the modern chemist.

Development of Isotopic Labeling Strategies for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Isotopic labeling is a powerful technique for probing reaction pathways by tracing the fate of specific atoms throughout a chemical transformation. scispace.comrsc.orgnih.govresearchgate.netnih.gov

For the study of aryl azide reactivity, isotopic labeling can provide valuable insights into the nature of the intermediates involved. For example, by labeling one of the nitrogen atoms in the azide group of this compound, it would be possible to track its position in the products of thermal or photochemical decomposition. This could help to elucidate the mechanism of nitrene formation and subsequent rearrangement or insertion reactions. Furthermore, kinetic isotope effect studies, where the reaction rate is compared for isotopically labeled and unlabeled reactants, can provide information about the rate-determining step of a reaction and the structure of the transition state.

Investigation of Solid-State Reactivity of Aryl Azides

The study of chemical reactions in the solid state is a rapidly growing area of research. Solid-state reactions can offer advantages over their solution-phase counterparts, such as improved stereoselectivity, the formation of unique products, and the potential for solvent-free conditions.

For aryl azides, investigating their solid-state reactivity could lead to the discovery of novel transformations and materials. The packing of molecules in a crystal lattice can pre-organize the reactants for a specific reaction pathway, leading to highly selective outcomes. For example, the photolysis of crystalline aryl azides could lead to the formation of specific polymeric materials or ordered nitrogen-containing nanostructures. The development of techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy will be crucial for characterizing the structures of the starting materials and products, and for understanding the mechanisms of these solid-state transformations.

While this compound may be a single molecule among a vast chemical landscape, its study, and that of the broader class of aryl azides, is emblematic of the direction of modern chemical research. The future of this field lies in the development of more sophisticated catalytic systems, the adoption of safer and more efficient synthetic technologies like continuous flow, the integration of powerful predictive tools from machine learning, and the application of advanced analytical techniques for mechanistic investigation. These innovations will not only expand our fundamental understanding of chemical reactivity but also pave the way for the development of new materials and molecules with valuable applications.

Q & A

Q. What are the established synthetic routes for 1-azido-3-(propan-2-yl)benzene, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or diazo transfer reactions. For example, substituting a halogen or sulfonate group on 3-(propan-2-yl)benzene derivatives with sodium azide (NaN₃) under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C) . Optimization includes:
  • Catalyst use : Cu(I) catalysts enhance azide incorporation in NAS reactions .
  • Safety : Slow addition of NaN₃ to avoid exothermic decomposition .
  • Yield improvement : Purification via column chromatography (hexane/ethyl acetate) or recrystallization .

Table 1 : Example Reaction Conditions

PrecursorSolventTemp (°C)Yield (%)Reference
3-(propan-2-yl)benzene sulfonateDMF8072
1-bromo-3-(propan-2-yl)benzeneDMSO6065

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Azide carbon (~120 ppm), aromatic carbons (125–140 ppm), and isopropyl carbons (20–25 ppm) .
  • X-ray Crystallography : Resolves steric effects of the isopropyl group on azide orientation .
  • DSC : Monitors thermal stability; decomposition onset typically >150°C .

Q. What safety protocols are critical for handling this compound?

  • Answer :
  • Storage : Below 4°C in airtight, light-resistant containers to prevent photolytic or thermal decomposition .
  • Handling : Use blast shields and remote tools during synthesis due to explosive azide reactivity .

Advanced Research Questions

Q. How does the isopropyl substituent influence the reactivity of the azido group in 1,3-dipolar cycloadditions?

  • Methodological Answer : The bulky isopropyl group induces steric hindrance, slowing reaction kinetics with alkynes or strained cyclooctynes. Electronic effects from the alkyl group slightly destabilize the azide, increasing reactivity in polar solvents. Comparative studies show: Table 2 : Reaction Rates with Different Substituents
SubstituentRate Constant (k, M⁻¹s⁻¹)SolventReference
-H (benzyl azide)0.15THF
-isopropyl0.09THF
-CF₃0.22DMF

Q. How can contradictions in reported physical properties (e.g., melting point discrepancies) be resolved?

  • Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:
  • Analytical cross-validation : Combine DSC, XRD, and HPLC (using C18 columns, acetonitrile/water mobile phase) to assess purity .
  • Crystallization screening : Test solvents (e.g., ethanol, hexane) to isolate dominant polymorphs .

Q. What role does computational modeling play in predicting the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
  • Electrostatic potential : High electron density at the azide terminus, facilitating electrophilic attacks .
  • HOMO-LUMO gap : ~5.2 eV, indicating moderate stability under ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.